2-Ethoxy-2-methylpropan-1-ol, also known as tert-butyl ethyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 102.17 g/mol. This compound features a branched structure characterized by an ethoxy group (-O-CH₂CH₃) attached to a tert-butyl group (C(CH₃)₃). Its chemical structure allows it to participate in various
While specific biological activities of 2-ethoxy-2-methylpropan-1-ol are not extensively documented, compounds with similar structures often exhibit moderate toxicity and potential effects on human health. As such, caution is advised when handling this compound due to its possible irritant properties and effects on the central nervous system.
Several methods exist for synthesizing 2-ethoxy-2-methylpropan-1-ol:
Interaction studies involving 2-ethoxy-2-methylpropan-1-ol typically focus on its reactivity with other chemical species. For instance, its interactions with strong acids can lead to dehydration or substitution reactions, while its behavior in mixtures with other solvents can affect solubility and reactivity profiles in various applications.
Several compounds share structural similarities with 2-ethoxy-2-methylpropan-1-ol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethoxy-2-methylpropane | C6H14O | Linear structure; used primarily as a solvent |
| 2-Methoxy-2-methylpropan-1-ol | C6H14O | Contains a methoxy group instead of ethoxy |
| Ethyl tert-butyl ether | C6H14O | Similar ether structure; used as a fuel additive |
Uniqueness: The primary distinction of 2-ethoxy-2-methylpropan-1-ol lies in its branched structure, which affects its physical properties such as boiling point and solubility compared to linear ethers. This branching may also influence its reactivity patterns in certain chemical processes.
The IUPAC name 2-ethoxy-2-methylpropan-1-ol is derived through systematic nomenclature rules. The parent chain is propan-1-ol, with substituents identified as follows:
The numbering prioritizes the hydroxyl group (-OH) at carbon 1, ensuring the lowest possible locant for the functional group.
Historical and alternative names include:
| Synonym | Structural Basis |
|---|---|
| tert-Butyl ethyl ether | Refers to the tert-butyl group and ethoxy substituent |
| 2-Ethoxy-2-methyl-1-propanol | Emphasizes the hydroxyl group at carbon 1 |
| Ethyl tert-butyl ether | Highlights ether functionality and substituents |
These terms reflect regional or contextual preferences, though IUPAC nomenclature is preferred for clarity.
Key identifiers for regulatory and research purposes are summarized below:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 22665-69-6 | |
| EC Number | 818-459-8 | |
| PubChem CID | 54245381 | |
| SMILES | CCOC(C)(C)CO | |
| InChIKey | WOSZILCYMCIWFB-UHFFFAOYSA-N |
These codes facilitate cross-referencing in chemical databases and regulatory filings.
The industrial synthesis of 2-ethoxy-2-methylpropan-1-ol primarily relies on catalytic etherification processes that employ heterogeneous catalysts to achieve high yields and selectivity. The most prominent approach utilizes titanium oxide-supported molybdenum oxide (molybdenum trioxide on titanium dioxide) catalysts, which demonstrate exceptional performance in etherification reactions [1] [2].
The catalytic system operates through a unique mechanism where the active catalyst is gradually generated during the reaction process through simple mixing of titanium dioxide and molybdenum trioxide. The reaction proceeds at temperatures ranging from 120-180°C, achieving yields up to 91% with water as the sole byproduct [1]. The highly dispersed nature of molybdenum trioxide supported on titanium dioxide contributes to excellent catalytic activity, with the catalyst being reusable for at least five reaction cycles [1].
The mechanism involves the formation of σ-allyl species from dehydration of the alcohol substrate, followed by nucleophilic attack by another alcohol molecule against the σ-allyl carbon to generate the desired ether product [1]. The suitable reducibility of molybdenum trioxide to coordinate with the alkyl moiety on titanium dioxide represents a key factor enabling high-yielding synthesis under heterogeneous reaction conditions [1].
Palladium-modified tungsten on titanium dioxide catalysts represent another significant industrial approach. These systems demonstrate enhanced performance through different impregnation sequences, with palladium-tungsten co-impregnated on titanium dioxide achieving diethyl ether yields of 41.4% at 300°C, while sequential impregnation methods can achieve ethylene yields of 68.1% at 400°C [3]. The palladium modification increases the concentration of weak acid sites, thereby enhancing both ethanol conversion and ether selectivity [3].
Continuous-flow reactor systems represent the state-of-the-art for industrial production of 2-ethoxy-2-methylpropan-1-ol, offering superior control over reaction parameters and enhanced product quality. These systems employ platinum catalysts within flow reactor configurations that enable precise control over contact time between reactants and catalyst surfaces [4].
The continuous-flow methodology demonstrates remarkable stability, with production runs exceeding 210 hours while maintaining yields above 96% [4]. The system operates at weight hourly space velocities of 1.3 h⁻¹ using reactor dimensions of 5 millimeters inner diameter × 100 millimeters column length [4]. This approach facilitates selective synthesis without formation of corresponding aldehydes or other unwanted byproducts [4].
Temperature management in continuous-flow systems typically ranges from 50-200°C, significantly lower than traditional batch processes. The enhanced heat transfer characteristics of continuous-flow reactors enable more precise temperature control, reducing the formation of thermal degradation products and improving overall selectivity [4] [5].
Advanced continuous-flow configurations incorporate segmented slug flow reactors that enable effective degassing of volatile byproducts. These systems achieve notable improvements in yields, reaching 67.1% conversion with linear-to-branched ratios of 10.6 after residence times of only 27.6 minutes [6]. The integration of semi-permeable membranes in tube-in-tube configurations allows selective removal of unwanted gaseous products, thereby enhancing overall reaction efficiency [6].
Laboratory synthesis of 2-ethoxy-2-methylpropan-1-ol employs nucleophilic substitution reactions as the primary synthetic methodology. The approach varies significantly depending on the substitution pattern of the alcohol substrate, with distinct mechanisms operating for primary, secondary, and tertiary alcohols [7] [8].
For primary alcohols such as 2-methylpropan-1-ol, the synthesis proceeds via an SN2 mechanism involving backside attack of the nucleophile. The hydroxyl group must first be converted to a better leaving group through treatment with reagents such as thionyl chloride or phosphorus tribromide [7]. The reaction typically occurs at temperatures between 25-80°C with yields ranging from 70-90% [7].
Tertiary alcohols demonstrate preferential reactivity through SN1 mechanisms, proceeding via carbocation intermediates. Treatment with hydrohalic acids (hydrochloric acid, hydrobromic acid) at temperatures of 0-25°C generates stable tertiary carbocations that subsequently react with nucleophiles to yield the desired ether products [7] [8]. This approach achieves yields of 60-85% and represents the most effective method for tertiary alcohol substrates [7].
The mechanochemical approach using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate and dipotassium hydrogen phosphate represents an innovative solvent-free methodology [9]. This technique generates reactive O-alkyl isouronium intermediates that undergo nucleophilic displacement at room temperature, achieving yields of 31-91% depending on substrate structure [9]. The method demonstrates particular effectiveness for benzylic alcohols while showing reduced reactivity with aliphatic substrates [9].
Reductive alkylation represents a versatile synthetic approach for generating 2-ethoxy-2-methylpropan-1-ol derivatives through tandem amidation-reduction sequences. This methodology employs carboxylic acids as starting materials, which undergo initial amidation with amines followed by subsequent reduction to yield the target alcohol products [10].
The process utilizes phenylsilane as the reducing agent in combination with iridium catalysts, specifically [Ir(COD)Cl]2, to achieve high conversion rates. Reaction conditions involve heating at 110-115°C in toluene solvent, with the amidation phase proceeding for 15 hours followed by reduction for 3 hours [10]. This approach achieves yields ranging from 76-95% depending on substrate structure and reaction optimization [10].
The mechanism involves initial formation of amide intermediates through reaction of carboxylic acids with amines in the presence of phenylsilane. The subsequent addition of iridium catalyst facilitates reduction of the amide carbonyl to generate the corresponding alcohol product [10]. This methodology demonstrates particular effectiveness for aromatic substrates while maintaining good reactivity across diverse structural variations [10].
Industrial implementation of reductive alkylation employs borohydride-metal salt mixed systems as reducing agents for ester precursors. Potassium borohydride or sodium borohydride in combination with lithium chloride achieves reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropionate derivatives at temperatures of 60-70°C [11]. This approach demonstrates yields of 80-90% with simplified operation suitable for large-scale production [11].
The synthesis of 2-ethoxy-2-methylpropan-1-ol involves complex kinetic behavior with multiple competing reaction pathways that generate various byproducts. Understanding these competitive processes enables optimization of reaction conditions to maximize desired product formation while minimizing unwanted side reactions.
The primary byproduct formation mechanism involves dehydration condensation reactions that generate water molecules. These reactions occur predominantly at elevated temperatures (above 150°C) under acidic catalysis conditions, producing 5-15% water byproduct depending on reaction severity [12]. The activation energy for alcohol dehydration (154-157 kJ/mol) exceeds that for etherification (126-127 kJ/mol), explaining the preferential formation of ether products under controlled temperature conditions [13].
Alkene formation represents another significant byproduct pathway, proceeding through E1 and E2 elimination mechanisms. These reactions become predominant at high temperatures (above 180°C) in the presence of strong acids, generating 10-25% alkene byproducts [8]. The elimination reactions follow first-order kinetics with respect to alcohol concentration, with rate constants of approximately 8.5 × 10⁻⁴ s⁻¹ under typical reaction conditions [13].
Symmetric ether formation occurs through intermolecular etherification reactions between alcohol molecules. This side reaction generates 2-8% byproduct yields under excess alcohol conditions at moderate temperatures [13]. The reaction follows second-order kinetics in alcohol concentration, indicating that maintaining stoichiometric ratios effectively minimizes this unwanted pathway [13].
Carbocation rearrangement reactions become significant for tertiary alcohol substrates, producing 3-12% isomerized alcohol byproducts [14]. These rearrangements occur rapidly (half-life of 0.064 minutes) at temperatures above 25°C in protic solvents [14]. The rearrangement process involves hydride shifts and alkyl shifts that generate more thermodynamically stable carbocation intermediates, ultimately leading to structural isomers of the desired product [14].
Kinetic analysis reveals that etherification reactions demonstrate superior selectivity under controlled conditions. The rate of tertiary etherification exceeds dehydration by factors of 140-270 when maintained in kinetic regimes [12]. Temperature optimization between 120-145°C provides optimal balance between reaction rate and selectivity, achieving conversion rates with minimal byproduct formation [13].